Definition and Contextualization of GP2-114 in Arenavirus Envelope Glycoproteins
GP2-114 refers to a highly conserved amino acid residue (tryptophan, W) positioned at residue 114 within the GP2 subunit of arenavirus envelope glycoprotein complexes (GPCs). This residue resides in the membrane-proximal external region (MPER) of GP2, a structurally critical segment that bridges the ectodomain and transmembrane domain (TMD) [2] [5]. In the tripartite arenavirus GPC architecture—comprising the receptor-binding subunit (GP1), the fusion subunit (GP2), and the stable signal peptide (SSP)—GP2 serves as the primary executor of membrane fusion. The GP2 subunit adopts a canonical class I viral fusion protein fold characterized by an N-terminal fusion peptide (FP), two heptad repeat regions (HR1 and HR2), and the C-terminal MPER/TMD [3] [5]. Within this structural framework, GP2-114 (specifically the tryptophan residue) is strategically positioned to participate in membrane interactions and glycoprotein stability [4] [5]. Biochemical studies indicate this residue contributes significantly to the hydrophobic interactions necessary for anchoring the GP2 ectodomain to the viral membrane and facilitating the conformational rearrangements during fusion [2] [7].
Table 1: Structural Domains of Arenavirus GP2 and Location of GP2-114
Domain | Location in GP2 | Key Functional Role | Inclusion of GP2-114? |
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Fusion Peptide (FP) | N-terminus | Inserts into host membrane | No |
Heptad Repeat 1 (HR1) | Central | Forms coiled-coil in pre-hairpin intermediate | No |
Heptad Repeat 2 (HR2) | C-terminal to HR1 | Pack against HR1 in 6-HB formation | No |
Membrane-Proximal External Region (MPER) | Immediately N-terminal to TMD | Membrane interaction, stability | YES (W114) |
Transmembrane Domain (TMD) | C-terminus | Anchors GPC in viral envelope | Adjacent |
Evolutionary Significance of GP2 Domains in Class I Viral Fusion Proteins
The GP2 subunit of arenaviruses shares significant evolutionary and structural homology with class I fusion proteins from diverse viral families, including retroviruses (e.g., HIV gp41), paramyxoviruses (e.g., F protein), coronaviruses (e.g., SARS-CoV-2 S2), filoviruses (e.g., Ebola GP2), and orthomyxoviruses (e.g., influenza HA2) [2] [4]. These proteins universally possess:
- N-terminal Fusion Peptide/Loop: A hydrophobic region buried in the prefusion state that becomes exposed and inserts into the target membrane.
- Heptad Repeat Regions (HR1/HR2): Form the central coiled-coil trimer and the antiparallel 6-helix bundle (6HB) post-fusion structure, providing the energetic driving force for fusion.
- Membrane-Anchoring Domain: Typically a TMD, but often functionally coupled with an MPER [2] [4] [7].
Within this conserved architecture, the MPER/TMD region exhibits significant functional constraint. While the primary sequence varies, the presence of aromatic residues (like tryptophan) within the MPER is a recurring evolutionary motif critical for several functions:
- Membrane Interaction: Trp residues readily partition into the membrane interface due to their large hydrophobic surface and ability to form hydrogen bonds via their indole ring. This facilitates close apposition of the fusion machinery to the lipid bilayer [2] [7].
- Glycoprotein Stability: Aromatic residues in the MPER often form crucial hydrophobic or stacking interactions within the prefusion glycoprotein complex or with the TMD, contributing to metastable state maintenance [4] [5].
- Fusion Pore Formation/Enlargement: Studies on influenza HA, HIV gp41, and Ebola GP2 consistently show that mutations in MPER aromatic residues impair late-stage fusion pore dynamics, suggesting a conserved role in overcoming the final energy barriers of membrane merger [2] [4].
GP2-114 (W114) exemplifies this conserved functional motif. Its strict conservation across pathogenic and non-pathogenic arenaviruses, including Junín virus (JUNV), Lassa virus (LASV), and Lymphocytic Choriomeningitis Virus (LCMV), underscores its fundamental importance in the arenavirus fusion mechanism, likely inherited from an ancestral class I fusion protein [3] [5] [6].
Table 2: Conserved Aromatic Residues in MPER/TMD of Class I Viral Fusion Proteins
Virus Family | Fusion Protein | Approx. MPER/TMD Location | Key Conserved Aromatic Residue(s) | Functional Role Analogous to GP2-114 |
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Arenaviridae | GP2 (JUNV, LASV) | Residue 114 (GP2 numbering) | Tryptophan (W114) | Membrane interaction, fusion pore |
Filoviridae | GP2 (Ebola) | Residues ~650-680 | Tryptophan (W672) | MPER stability, membrane interaction |
Retroviridae | gp41 (HIV-1) | Residues ~670-700 | Tryptophan (W678, W680) | Membrane interaction, fusion kinetics |
Orthomyxoviridae | HA2 (Influenza) | Residues ~510-530 | Tyrosine (Y520) | Membrane interaction, fusion pore enlargement |
Coronaviridae | S2 (SARS-CoV-2) | Residues ~1210-1230 | Tryptophan (W1211) | MPER structure, fusogenicity |
Role of GP2-114 in Junín Virus (JUNV) Pathogenesis and Membrane Fusion
Junín virus (JUNV), the causative agent of Argentine Hemorrhagic Fever (AHF), relies critically on its GPC-mediated membrane fusion for host cell entry and pathogenesis. This process occurs within acidic late endosomes following receptor-mediated endocytosis via transferrin receptor 1 (TfR1) [1] [3] [6]. The GPC undergoes a complex series of low pH-triggered conformational changes:
- Receptor Switch/Dissociation: Acidic pH induces conformational changes in GP1, potentially weakening receptor binding and facilitating dissociation after GP1 engagement with TfR1.
- GP1 Dissociation: Exposure of GP2 is triggered.
- Pre-hairpin Intermediate Formation: The GP2 N-terminal fusion peptide is exposed and inserts into the endosomal membrane, forming an extended bridge between viral and host membranes.
- Hairpin Formation: HR1 and HR2 refold into the thermodynamically stable 6-helix bundle (6HB), pulling the two membranes together.
- Fusion Pore Formation: The membranes merge, forming a pore for viral ribonucleoprotein release [1] [3] [5].
GP2-114 (W114) plays a multi-faceted role in this JUNV-specific fusion cascade:
- Membrane Interaction and Insertion: Biophysical studies using synthetic peptides encompassing the JUNV GP2 MPER/TMD region demonstrate that W114 is crucial for efficient interaction with and perturbation of lipid bilayers. Mutation of W114 to alanine (W114A) significantly reduces the peptide's ability to partition into membranes and induce lipid mixing or membrane leakage in model systems (e.g., liposomes) [2] [7]. This suggests W114 facilitates the close approach of the GP2 ectodomain to the target membrane during or immediately after the formation of the pre-hairpin intermediate, promoting hemifusion stalk formation.
- Stabilization of the Post-Fusion Conformation: The MPER, including W114, is implicated in stabilizing the final 6-helix bundle (6HB) conformation of GP2. While the core HR1-HR2 interactions provide the major driving force, MPER interactions with the membrane and potentially with the TMD are thought to provide additional stability and ensure correct positioning of the bundle relative to the membrane. Mutations at W114 can lead to less stable 6HB structures in vitro, potentially impacting fusion efficiency [4] [5].
- Fusion Pore Expansion: The transition from a small, unstable fusion pore to a larger, stable pore capable of nucleocapsid release is a critical, often rate-limiting step. Aromatic residues like W114 in the MPER are postulated to destabilize the lipid bilayer curvature at the edge of the nascent pore, lowering the energy barrier for pore dilation. JUNV pseudotyped viruses bearing the W114A mutation show significantly reduced viral entry efficiency in cell culture models, often characterized by an accumulation of hemifusion intermediates and failure to form functional fusion pores large enough for content release [1] [5] [6].
- Functional Interaction with the Stable Signal Peptide (SSP): The SSP, unique to arenavirus GPCs, remains non-covalently associated with GP2 after maturation. SSP acts as a pH sensor and a chaperone for GP2 conformation. Evidence suggests the SSP interacts functionally with the MPER/TMD region of GP2. While direct interaction sites are still being mapped, the structural integrity and function of the MPER, potentially involving W114, are likely important for this SSP-GP2 interplay critical for pH-dependent fusion activation [3] [5].
Therefore, GP2-114 (W114) is not merely a structural anchor but an active functional participant in key stages of JUNV membrane fusion, from initial membrane perturbation to the final step of pore enlargement. Its impairment disrupts the fusion cascade, halting viral entry and preventing the establishment of infection, making it a compelling target for fusion inhibitor development [1] [6].
Table 3: Impact of GP2-114 (W114) Mutation on Junín Virus (JUNV) Membrane Fusion
Functional Assay | Wild-Type (W114) Phenotype | W114 Mutant (e.g., W114A) Phenotype | Inference on GP2-114 Role |
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Lipid Mixing (e.g., R18/DiO) | Efficient lipid dye transfer | Significantly reduced lipid mixing | Impaired outer leaflet mixing (hemifusion) |
Content Mixing (e.g., β-lactamase) | Efficient cytoplasmic content transfer | Severely impaired content transfer | Failure in stable fusion pore formation/expansion |
Cell-Cell Fusion (Syncytia Assay) | Large syncytia formation | Minimal or small syncytia formation | Defect in full fusion completion |
Viral Pseudotype Entry (Luciferase) | High luciferase signal | Dramatically reduced luciferase signal | Critical role in functional viral entry |
Thermostability of 6-Helix Bundle | Stable post-fusion complex | Reduced thermal stability | Role in stabilizing final post-fusion conformation |